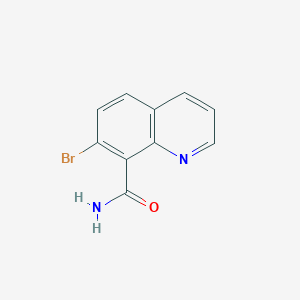

7-Bromoquinoline-8-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Bromoquinoline-8-carboxamide is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 7th position and a carboxamide group at the 8th position on the quinoline ring. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 7-Bromoquinoline-8-carboxamide can be achieved through various synthetic routesThe reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and subsequent reaction with an amide source .

Industrial production methods may involve more efficient and scalable processes, such as transition metal-catalyzed reactions or green chemistry approaches. These methods aim to optimize yield, reduce reaction time, and minimize environmental impact .

Chemical Reactions Analysis

7-Bromoquinoline-8-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine group.

Substitution: The bromine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

7-Bromoquinoline-8-carboxamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

Medicine: Quinoline derivatives, including this compound, are investigated for their potential as anticancer, antimicrobial, and antiviral agents.

Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 7-Bromoquinoline-8-carboxamide involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes like CD38, which plays a role in cellular metabolism and signaling. The compound may also interact with DNA or proteins, leading to changes in cellular functions and pathways .

Comparison with Similar Compounds

7-Bromoquinoline-8-carboxamide can be compared with other quinoline derivatives such as:

7-Bromoquinoline-3-carboxamide: Similar structure but with the carboxamide group at the 3rd position.

4-Amino-8-quinoline carboxamides: Known for their potent enzyme inhibition properties.

Quinoline N-oxides: Oxidized derivatives with different biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .

Biological Activity

7-Bromoquinoline-8-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of quinoline, characterized by the presence of a bromine atom at the 7-position and a carboxamide group at the 8-position. This unique structure contributes to its biological activity, influencing its interaction with various biological targets.

Antimicrobial Activity

Quinoline derivatives, including this compound, have demonstrated notable antimicrobial properties. Studies indicate that compounds in this class can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a related quinoline derivative showed minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL against various bacterial strains, outperforming standard antibiotics like ciprofloxacin .

| Compound | Bacterial Strain | MIC (µg/mL) | Comparison |

|---|---|---|---|

| This compound | Staphylococcus aureus | 4-16 | Lower than ciprofloxacin |

| Related Quinoline Derivative | Klebsiella pneumoniae | 25 | Comparable to standard |

Anticancer Activity

Research has shown that quinoline derivatives exhibit potent anticancer effects. In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) demonstrated that these compounds can induce apoptosis and inhibit cell proliferation. For example, certain derivatives exhibited IC50 values between 5-19 µM against MCF-7 cells, indicating significant cytotoxicity .

| Cell Line | Compound | IC50 (µM) | Standard Comparison |

|---|---|---|---|

| MCF-7 | This compound | 5-19 | More potent than cisplatin |

| A549 | Related Quinoline Derivative | 10-30 | Comparable efficacy |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Enzymatic Activity : Some studies suggest that quinoline derivatives can inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Induction of Apoptosis : The ability to induce programmed cell death in cancer cells is a critical aspect of their anticancer activity. This is often mediated through mitochondrial pathways or by disrupting cellular signaling cascades.

- Metal Chelation : Quinoline compounds are known for their metal-chelating properties, which can enhance their bioactivity by modulating metal ion availability in biological systems .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against multi-drug resistant bacterial strains, showing promising results that warrant further investigation for potential use in treating resistant infections .

- Cancer Treatment : In preclinical trials, derivatives were tested on xenograft models, resulting in significant tumor regression after treatment with this compound analogs .

Properties

Molecular Formula |

C10H7BrN2O |

|---|---|

Molecular Weight |

251.08 g/mol |

IUPAC Name |

7-bromoquinoline-8-carboxamide |

InChI |

InChI=1S/C10H7BrN2O/c11-7-4-3-6-2-1-5-13-9(6)8(7)10(12)14/h1-5H,(H2,12,14) |

InChI Key |

QIEJKORXCCHVSD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)Br)C(=O)N)N=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.